ethyl 2-[(benzyloxy)amino]acetate
Description
Overview of the N-O Bond Moiety: Structural Characteristics and Synthetic Significance
The N-O single bond is the defining feature of hydroxylamines and their derivatives, and its specific characteristics are central to their synthetic utility.
Structural Characteristics: The geometry at the nitrogen atom in hydroxylamine (B1172632) derivatives is typically trigonal pyramidal, similar to that of amines. thermofisher.com The N-O bond itself has a relatively low bond dissociation energy, making it labile and susceptible to cleavage under various reaction conditions. This inherent weakness is not a drawback but rather a key feature that can be exploited for synthetic transformations. The specific bond lengths and angles can be influenced by the electronic and steric nature of the substituents on both the nitrogen and oxygen atoms. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are instrumental in identifying this moiety through its characteristic vibrational frequencies. nih.gov
Synthetic Significance: The lability of the N-O bond is the cornerstone of its synthetic importance. It can be cleaved reductively to generate amines, often under mild conditions that preserve other functional groups within a molecule. This reactivity is particularly valuable in the final stages of a complex synthesis where harsh conditions must be avoided. Conversely, the N-O moiety can act as a stable precursor or protecting group for an amine, which is revealed only at the desired synthetic step. This controlled release of a reactive functional group is a critical strategy in multistep organic synthesis.
Positional Context of Ethyl 2-[(benzyloxy)amino]acetate within N-Alkoxyamine and Glycine (B1666218) Ester Chemistry
The chemical compound This compound occupies a unique position at the intersection of two important classes of organic molecules: glycine esters and N-alkoxyamines. Understanding its context requires an appreciation of both families.
Glycine Ester Chemistry: Glycine is the simplest proteinogenic amino acid, and its esters, such as glycine ethyl ester, are fundamental building blocks in peptide synthesis. researchgate.net The ester group serves as a common protecting group for the carboxylic acid functionality, allowing the amino group to be selectively coupled with other amino acids to form peptide bonds. The field of N-alkylated amino acid esters is also well-developed, providing access to modified peptides with diverse properties. acs.org
N-Alkoxyamine Chemistry: N-alkoxyamines are a subclass of hydroxylamine derivatives where the oxygen atom is substituted with an alkyl or aryl group (R-N-OR'). The specific compound features a benzyloxy group (-OCH₂Ph) attached to the nitrogen, making it an N-alkoxyamine. This functional group imparts reactivity distinct from a simple N-alkyl amine. Such motifs are found in various bioactive molecules and synthetic intermediates. For instance, the related (benzyloxy)amino functional group is present in precursors to important pharmaceutical agents.
By combining these features, this compound can be classified as a non-proteinogenic (or "unnatural") amino acid derivative. It provides the carbon backbone of glycine, with its carboxyl group protected as an ethyl ester and its amino group modified into an N-benzyloxyamine. This structure makes it a potentially valuable building block for creating peptidomimetics—molecules that mimic the structure of natural peptides but have enhanced properties such as improved metabolic stability and bioavailability. The presence of the N-O bond offers a reactive handle for further chemical modification that is not available in standard peptide structures.
Table 1: Chemical Data for this compound
| Property | Value |
| IUPAC Name | ethyl 2-(benzyloxyamino)acetate |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | Data not available in searched literature |
| Solubility | Data not available in searched literature |
| CAS Number | 3855-33-6 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(phenylmethoxyamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)8-12-15-9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWPYHQSZNZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Benzyloxy Amino Acetate and Key Precursors
Strategies for the Preparation of O-Benzylhydroxylamine
O-benzylhydroxylamine is a crucial reagent for introducing the protected hydroxylamine (B1172632) function into molecules. Its synthesis has been approached through various routes, ranging from conventional laboratory methods to optimized, scalable industrial processes.
Historically, the synthesis of O-benzylhydroxylamine has been achieved through several methods. One common approach involves the O-alkylation of a protected hydroxylamine derivative. A prominent example is the reaction of N-hydroxyphthalimide with benzyl (B1604629) chloride. This reaction, often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate, yields N-benzyloxyphthalimide. Subsequent cleavage of the phthalimide (B116566) group, traditionally with hydrazine (B178648), liberates the desired O-benzylhydroxylamine. However, the use of high-boiling point solvents and the hazardous nature of hydrazine have prompted the development of alternative methods.
Other routes include the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, offering good chemo- and regio-selectivity. ias.ac.in Another method starts from N-acetylhydroxylamine, which is benzylated and then hydrolyzed to give the final product. nih.gov A different strategy involves the oxidation of diphenylamine (B1679370) in the presence of a tungstate (B81510) catalyst to form C-phenyl-N-benzyl nitrone, which is then reacted with hydroxylamine hydrochloride to afford N-benzylhydroxylamine hydrochloride.
For large-scale production, efficiency, cost, and safety are paramount. An optimized, scalable synthesis of O-benzylhydroxylamine has been developed using phase-transfer catalysis. researchgate.netgoogle.com This method reacts N-hydroxyphthalimide with benzyl chloride in a biphasic system of dichloromethane (B109758) and water, which avoids problematic solvents like DMF. The use of an inexpensive inorganic base and a phase-transfer catalyst makes the process more economically viable and environmentally friendly.
| Parameter | Condition Tested | Result | Optimized Condition |
|---|---|---|---|
| Base | NaOH | Unsatisfactory Yield | NaHCO₃ |
| Base | NaHCO₃ | Good Yield | |
| Catalyst | Various | - | Bu₄NHSO₄ |
| Temperature | Room Temperature | Slow Reaction | 40 °C |
| Temperature | 40 °C | Optimal Rate/Yield | |
| Yield | Up to 84% for benzylation step | Overall >65% after hydrolysis |
Formation of the α-Aminoacetate Framework
The second key component is the ethyl acetate (B1210297) backbone, which must be suitably functionalized to connect with the O-benzylhydroxylamine precursor. This typically involves the use of glycine (B1666218) or its ester derivatives.
The most straightforward method for preparing simple amino acid esters like ethyl glycinate (B8599266) is the Fischer esterification. This involves treating the amino acid, glycine, with an excess of the alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst. Anhydrous hydrogen chloride, often generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane, is commonly used to drive the reaction and protonate the amino group, preventing it from interfering with the esterification of the carboxylic acid group. chemspider.com
For more complex substrates or under milder conditions, peptide coupling reagents can be employed. Reagents such as benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can effectively couple a carboxylic acid with an amino acid ester hydrochloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).
While the target molecule, ethyl 2-[(benzyloxy)amino]acetate, is a direct derivative of glycine ester, the functionalization of the α-carbon of glycine esters is a critical technique for synthesizing a broader class of unnatural α-amino acids. The α-protons of glycine esters are not sufficiently acidic for direct deprotonation. A common strategy is to first form an imine (Schiff base) with a carbonyl compound, such as benzophenone. The resulting glycinate ketimine enhances the acidity of the α-protons, allowing for deprotonation with a suitable base and subsequent alkylation or Michael addition at the α-carbon.
More recent and advanced methods provide direct C-H functionalization without pre-activation. These include copper-catalyzed cross-coupling reactions that can introduce aryl, vinyl, or alkynyl groups at the α-position of glycine derivatives. Furthermore, innovative strategies like photocatalytic radical-radical coupling and mechanochemical accelerated aging offer green and efficient alternatives for the α-C-H functionalization of glycine esters under mild, ambient conditions.
| Method | Principle | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Schiff Base Alkylation | Activation via imine formation to increase α-proton acidity. | Benzophenone, base (e.g., LDA, NaH), alkyl halide. | |
| Copper-Catalyzed C-H Functionalization | Direct coupling of glycine derivative with a nucleophile. | CuBr (catalyst), TBHP (oxidant). | |
| Mechanochemical CDC Reaction | Solvent-minimal cross-dehydrogenative coupling under aging. | Silica gel/NaCl, open air, grinding. | |
| Photocatalytic Alkylation | Radical-radical coupling via photoinduced electron transfer. | Photocatalyst (e.g., Cu-based), light source. |
Direct and Indirect Synthetic Pathways to this compound
With the key precursors in hand, the final assembly of this compound can be achieved. The most direct and logical pathway involves a nucleophilic substitution reaction.
The direct synthesis is achieved by the N-alkylation of O-benzylhydroxylamine with an ethyl haloacetate, typically ethyl bromoacetate (B1195939). In this Sₙ2 reaction, the nitrogen atom of O-benzylhydroxylamine acts as the nucleophile, displacing the bromide leaving group from the α-carbon of the ester. ias.ac.in The reaction is generally carried out in a polar solvent such as acetonitrile (B52724) or DMF in the presence of a non-nucleophilic base, like potassium carbonate or sodium bicarbonate, to neutralize the hydrobromic acid byproduct. This approach is analogous to the well-established O-alkylation of phenols and N-alkylation of amines with ethyl bromoacetate, a versatile alkylating agent. nih.gov
An indirect pathway could conceivably involve the reaction of a pre-formed glycine derivative with a benzyloxy-containing electrophile, though this is less common. A related, but distinct, transformation is the synthesis of O-benzyl hydroxamates, which can be formed in a one-step reaction between an unactivated ester and the anion of O-benzylhydroxylamine generated in situ with a strong base like LiHMDS at low temperatures. researchgate.net While this forms a hydroxamate (R-CO-N(H)-OBn) rather than the target aminoacetate (BnO-NH-CH₂-COOEt), it underscores the nucleophilic character of the O-benzylhydroxylamine species towards ester-containing molecules.
Condensation Reactions Utilizing O-Benzylhydroxylamine with Acetate Derivatives
A primary method for synthesizing N-benzyloxyamino compounds involves the condensation of an O-benzylhydroxylamine derivative with a suitable electrophile. In the context of producing the title compound or its analogs, this typically involves reacting O-benzylhydroxylamine with an acetate derivative bearing a leaving group.
O-benzylhydroxylamine hydrochloride is a common starting material for these syntheses. researchgate.net The free base, an oil, is often generated in situ or used as the hydrochloride salt in the presence of a base. researchgate.net The reaction proceeds via nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on the electrophilic carbonyl carbon of the acetate derivative.
While direct condensation with simple acetate derivatives can be challenging, analogous reactions are well-documented. For instance, the condensation of substituted O-benzylhydroxylamine derivatives with sulfonyl chlorides under basic conditions is a robust method for forming N-O bonds, yielding O-benzyl-substituted sulfohydroxamic acids. mdpi.com This highlights the utility of O-benzylhydroxylamines as potent nucleophiles in condensation reactions. A study demonstrated the synthesis of various N-(benzyloxy)sulfonamides with yields ranging from 27% to 80.4% by reacting O-benzylhydroxylamine derivatives with sulfonyl chlorides in pyridine. mdpi.com
Table 1: Synthesis of N-(Benzyloxy)sulfonamides via Condensation
| O-Benzylhydroxylamine Derivative | Sulfonyl Chloride | Product | Yield (%) |
| O-benzylhydroxylamine hydrochloride | p-toluenesulfonyl chloride | N-(benzyloxy)-4-methylbenzenesulfonamide | - |
| O-benzylhydroxylamine hydrochloride | methanesulfonyl chloride | N-(benzyloxy)methanesulfonamide | 80.4 |
Data sourced from a study on redox-triggered nitroxyl (B88944) sources. mdpi.com
Multi-Step Synthetic Sequences from Halogenated Acetate Esters
Multi-step syntheses commencing with halogenated acetate esters, such as ethyl bromoacetate or ethyl chloroacetate (B1199739), represent a versatile approach to this compound and its analogs. This strategy involves the nucleophilic substitution of the halide by a suitable nitrogen-containing precursor.
A common sequence involves the initial reaction of a precursor amine or protected hydroxylamine with the halogenated ester. For example, a facile synthesis of ethyl-2-(4-aminophenoxy)acetate involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. mdpi.com This demonstrates the reactivity of halogenated acetates in building complex molecules step-by-step. Similarly, ethyl chloroacetate has been used to introduce the ethyl acetate moiety onto heterocyclic systems. researchgate.netorganic-chemistry.org
Table 2: Examples of Reactions using Halogenated Acetate Esters
| Halogenated Ester | Nucleophile/Substrate | Reaction Conditions | Product | Reference |
| Ethyl bromoacetate | 4-nitrophenol | Anhydrous K₂CO₃, KI, Acetone, Reflux | Ethyl 2-(4-nitrophenoxy)acetate | mdpi.com |
| Ethyl chloroacetate | 1-H-tetrazole-5-amino benzoxazole (B165842) | - | Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate | researchgate.net |
| Ethyl chloroacetate | 2-mercaptobenzothiazole | - | Precursor for Ethyl (benzothiazol-2-ylsulfonyl)acetate | organic-chemistry.org |
Stereoselective Synthesis of Related N-Benzyloxyamino Derivatives
The development of stereoselective methods for synthesizing N-benzyloxyamino derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric synthesis. These approaches aim to control the stereochemistry at the α-carbon, leading to enantiomerically pure or enriched compounds.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. nih.gov These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. The majority of chiral auxiliaries are derived from readily available, inexpensive chiral natural sources like amino acids, terpenes, or carbohydrates. nih.govresearchgate.net
In the context of synthesizing chiral N-benzyloxyamino derivatives, a chiral auxiliary can be attached to the acetate moiety. The steric and electronic properties of the auxiliary then guide the approach of reagents to a specific face of the molecule, resulting in a diastereoselective reaction. Notable examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis include Evans' oxazolidinones, Corey's chiral auxiliaries, and camphor-derived auxiliaries. nih.govresearchgate.netcapes.gov.br For instance, alkylation reactions of substrates bearing camphor-derived chiral auxiliaries can proceed with high diastereoselectivity, allowing for the synthesis of enantiopure alcohols after removal of the auxiliary. researchgate.net Similarly, N-propionylisoxazolidines derived from chiral auxiliaries undergo alkylation with high diastereoselectivity. capes.gov.br
Table 3: Commonly Used Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Origin/Class | Key Applications | Reference |
| Oxazolidinones (Evans) | Amino acids | Aldol, Alkylation, Diels-Alder reactions | nih.govresearchgate.net |
| Camphor-derived | Terpenes | Alkylation, Diels-Alder reactions | researchgate.net |
| Benzopyranoisoxazolidines | - | Asymmetric alkylation | capes.gov.br |
| Carbohydrate-based | Carbohydrates | Ugi four-component condensation | bath.ac.uk |
Enzymatic resolution has emerged as an effective and environmentally friendly strategy for obtaining enantiomerically pure compounds. mdpi.com This technique utilizes the stereoselectivity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.comnih.gov
For the synthesis of chiral N-benzyloxyamino compounds, a racemic mixture of a suitable precursor, often an alcohol or an ester, can be subjected to enzymatic kinetic resolution. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated. This method has been successfully applied to produce a variety of enantiomerically pure compounds. nih.gov Lipases are particularly popular due to their ability to catalyze the hydrolysis and transesterification of a wide range of substrates. mdpi.com Research has shown that enzymes can be used for the kinetic resolution of racemic P-chiral phosphine (B1218219) oxides and the desymmetrization of P-prochiral phosphine oxides, yielding enantiopure products. nih.gov
Derivatization Strategies and Analog Synthesis Based on the Ethyl 2 Benzyloxy Amino Acetate Scaffold
Structural Modifications of the Ester Group to other Carboxylic Acid Derivatives
The ethyl ester functionality of ethyl 2-[(benzyloxy)amino]acetate is a prime site for initial structural modifications. Standard and well-established chemical transformations can be employed to convert the ester into a variety of other carboxylic acid derivatives, thereby introducing new chemical properties and potential biological activities.
One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-[(benzyloxy)amino]acetic acid. This reaction is typically achieved under basic conditions, for example using an aqueous solution of a base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. researchgate.net This carboxylic acid serves as a crucial intermediate for further derivatization, such as in the synthesis of amides through coupling reactions.
The synthesis of amides from the parent ester or the intermediate carboxylic acid is a common strategy to build molecular complexity. acs.org Direct amidation of the ester can be performed by reacting it with an amine, although this often requires harsh conditions. A more common approach involves the activation of the 2-[(benzyloxy)amino]acetic acid with a suitable coupling reagent, followed by the addition of the desired amine. acs.org This method is highly versatile and allows for the introduction of a wide range of substituents.
Furthermore, the ester can be reduced to the corresponding primary alcohol, 2-[(benzyloxy)amino]ethanol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran. It is important that the reducing agent does not cleave the N-O bond of the benzyloxyamino group.
Another important class of derivatives accessible from the ester are hydroxamic acids . These can be synthesized by reacting the ethyl ester with hydroxylamine (B1172632), often in the presence of a base. Hydroxamic acids are known for their metal-chelating properties and are found in a variety of biologically active molecules.
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | 1. NaOH (aq) 2. HCl (aq) | 2-[(benzyloxy)amino]acetic acid | Hydrolysis |
| 2-[(benzyloxy)amino]acetic acid | Amine, Coupling Reagent | N-substituted 2-[(benzyloxy)amino]acetamide | Amidation |
| This compound | LiAlH4, THF | 2-[(benzyloxy)amino]ethanol | Reduction |
| This compound | NH2OH, Base | 2-[(benzyloxy)amino]acetohydroxamic acid | Hydroxamic acid formation |
Selective Introduction and Removal of Protecting Groups on the Nitrogen and other Functionalities
The benzyl (B1604629) group on the nitrogen atom of this compound serves as a protecting group, preventing unwanted side reactions at the nitrogen during other chemical transformations. wikipedia.org The selective removal of this group is a key step in many synthetic pathways, allowing for further functionalization of the resulting primary amino group.
The most common method for the deprotection of the N-benzyloxy group is catalytic hydrogenolysis . organic-chemistry.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orguchicago.edu The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and proceeds under mild conditions, affording the free amino ester, ethyl 2-aminoacetate. organic-chemistry.org This deprotection strategy is highly efficient and chemoselective, generally not affecting other functional groups like the ester. organic-chemistry.org
In more complex syntheses where multiple protecting groups are present, the concept of orthogonal protection is crucial. wikipedia.org This strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, if another functional group in the molecule is protected with a group that is stable to hydrogenolysis (e.g., a tert-butyloxycarbonyl (Boc) group), the benzyl group can be selectively removed, leaving the other protecting group intact. wikipedia.org
Conversely, in some synthetic routes, it may be necessary to introduce a different protecting group onto the nitrogen atom after the removal of the benzyl group. This can be achieved by reacting the resulting ethyl 2-aminoacetate with a suitable protecting group precursor. For example, a Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O, or a fluorenylmethyloxycarbonyl (Fmoc) group can be introduced using Fmoc-Cl or Fmoc-OSu. The choice of the new protecting group depends on its stability towards the reaction conditions planned for subsequent steps in the synthesis.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |
| Benzyl (Bn) | Benzyl bromide | H2, Pd/C (Hydrogenolysis) organic-chemistry.org | Stable to many reagents, removed by reduction. organic-chemistry.orglibretexts.org |
| tert-Butoxycarbonyl (Boc) | (Boc)2O | Trifluoroacetic acid (TFA) | Stable to base and hydrogenolysis, removed by acid. wikipedia.org |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Piperidine (B6355638) | Stable to acid and hydrogenolysis, removed by base. wikipedia.org |
Elaboration of the Carbon Skeleton via Chain Extension or Cyclization
The carbon framework of this compound can be elaborated through various C-C bond-forming reactions, leading to the synthesis of more complex and substituted amino acid derivatives. These transformations often involve the generation of a reactive intermediate at the α-carbon or the nitrogen atom.
Chain extension at the α-carbon can be achieved by generating an enolate of the ester and reacting it with an electrophile. This typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. The resulting enolate can then be alkylated with an alkyl halide, leading to the formation of a substituted α-amino ester. This method allows for the introduction of a wide variety of alkyl and aryl groups at the α-position.
Another approach to chain extension involves the acylation of the nitrogen atom after deprotection of the benzyl group. The resulting secondary amine can be acylated with an acyl chloride or an acid anhydride (B1165640) to introduce a new carbon chain.
Cyclization reactions starting from this compound or its derivatives can lead to the formation of various cyclic structures. For example, intramolecular reactions can be designed to form lactams (cyclic amides). This could be achieved by first extending the carbon chain with a functional group that can then react with the amino or ester functionality.
Furthermore, intermolecular condensation reactions can lead to the formation of cyclic dipeptides known as diketopiperazines . The self-condensation of two molecules of ethyl 2-aminoacetate (obtained after deprotection) can yield 2,5-piperazinedione. Substituted diketopiperazines can be synthesized by reacting two different amino ester derivatives.
| Reaction Type | Method | Product Type |
| Chain Extension | α-Alkylation of the ester enolate | Substituted α-amino esters |
| Chain Extension | N-Acylation after deprotection | N-Acyl amino esters |
| Cyclization | Intramolecular condensation | Lactams |
| Cyclization | Intermolecular condensation of amino esters | Diketopiperazines |
Synthesis of Novel Heterocyclic Systems Incorporating the N-Benzyloxyamino Moiety
The N-benzyloxyamino moiety of this compound is a key functional group for the construction of various nitrogen-containing heterocyclic systems. nih.gov The presence of the N-O bond and the adjacent functionalities allows for unique cyclization strategies that are not possible with simple amino esters.
A significant application of N-benzyloxyamino esters is in the synthesis of β-lactams (2-azetidinones). These four-membered rings are the core structural motif of many important antibiotics. One common method for their synthesis is the [2+2] cycloaddition of a ketene (B1206846) with an imine derived from the N-benzyloxyamino ester. Alternatively, intramolecular cyclization of a β-substituted N-benzyloxyamino ester derivative can also yield the β-lactam ring.
The N-benzyloxyamino group can also be incorporated into larger heterocyclic rings. For instance, it can serve as a precursor for the synthesis of substituted piperazines and other related six-membered heterocycles. google.com These syntheses often involve multi-step sequences where the N-benzyloxyamino ester is first elaborated and then subjected to cyclization conditions.
The development of novel catalytic systems, such as those employing nickel and photoredox catalysts, has expanded the scope of heterocyclic synthesis from precursors related to this compound. nih.gov These methods allow for the enantioselective synthesis of chiral N-benzylic heterocycles through cross-coupling reactions. nih.gov
| Heterocyclic System | General Synthetic Approach | Significance |
| β-Lactams | [2+2] cycloaddition; Intramolecular cyclization | Core of many antibiotics |
| Piperazines | Multi-step synthesis involving elaboration and cyclization google.com | Common scaffold in medicinal chemistry |
| Chiral N-Benzylic Heterocycles | Ni/photoredox dual catalysis nih.gov | Access to enantiomerically enriched, pharmaceutically relevant structures nih.gov |
Applications in Advanced Organic Synthesis and Chemical Sciences
Role as a Versatile Building Block for Complex Chemical Architectures
The unique structure of ethyl 2-[(benzyloxy)amino]acetate, which combines a protected hydroxylamine (B1172632) with an ethyl ester, makes it an exceptionally versatile precursor for creating complex molecular frameworks, particularly those containing nitrogen.
This compound and its derivatives are instrumental in constructing complex nitrogen-containing heterocyclic systems. A prime example is its application in the synthesis of the diazabicyclo[3.2.1]octane (DBO) core, which is central to a new class of β-lactamase inhibitors. acs.org In the synthesis of Avibactam, a derivative, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, serves as a crucial intermediate. acs.orgnewdrugapprovals.orgacs.org This piperidine (B6355638) derivative, containing the core benzyloxyamino functionality, undergoes a series of transformations, including cyclization, to form the rigid bicyclic DBO structure. acs.org
The synthesis of other heterocyclic systems also benefits from related building blocks. For instance, ethyl 2-(2-aminothiazol-4-yl)acetate is a key starting material for various thiazole (B1198619) derivatives, and other research describes the synthesis of tetrazole and benzoxazole (B165842) compounds from related precursors. researchgate.netbldpharm.com The reactivity of the amino and ester groups allows for a range of cyclization strategies to produce diverse heterocyclic scaffolds.
Peptide mimetics are designed to replicate the biological activity of natural peptides but with improved stability and oral bioavailability. nih.gov The structural components of this compound make it an excellent starting point for such molecules. The benzyloxyamino group provides a protected nitrogen functionality, while the ethyl acetate (B1210297) portion can be readily modified or incorporated into a larger peptide-like backbone.
This compound is considered a valuable precursor for non-natural amino acids. medchemexpress.com The synthesis of specialized, conformationally-constrained α-amino acids is a key strategy in drug design, and methodologies have been developed to create these structures with high stereoselectivity. researchgate.net For example, a related compound, ethyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate, represents a simple dipeptide mimetic where the benzyloxycarbonyl group (a close relative of the benzyloxy group) serves as a standard protecting group in peptide synthesis. sigmaaldrich.comacademicjournals.org This highlights the utility of the benzyloxy-protected amino group in the stepwise construction of peptide chains and their analogs.
Key Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds
The application of this compound derivatives extends significantly into the pharmaceutical industry, where they serve as key intermediates in the synthesis of novel therapeutic agents. The focus here is on the synthetic pathways and chemical transformations.
Avibactam is a potent, non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against many resistant bacteria. acs.orgnewdrugapprovals.orgmdpi.com The synthesis of Avibactam heavily relies on a stereochemically defined intermediate derived from the core structure of this compound.
Several efficient synthetic routes to Avibactam have been developed, with a common key intermediate being ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate . acs.orgacs.orgallfordrugs.com One cost-effective chemoenzymatic synthesis starts from ethyl 5-hydroxypicolinate. allfordrugs.com A critical step in this pathway involves the conversion of an N-protected 5-hydroxypiperidine derivative into the corresponding 5-((benzyloxy)amino) derivative. acs.orgacs.org This is often achieved through activation of the hydroxyl group followed by nucleophilic substitution with N-benzyloxyamine.
A detailed synthetic pathway is outlined in the table below, showcasing the transformation of intermediates leading to the core structure of Avibactam.
| Starting Material | Key Reagents/Conditions | Product | Significance |
| (2S,5S)-1-tert-Butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate | 1. Mesylation or Tosylation2. NH₂OBn, 2,6-dimethylpyridine | (2S,5R)-1-tert-Butyl-2-ethyl 5-((Benzyloxy)amino)piperidine-1,2-dicarboxylate | Introduction of the crucial benzyloxyamino moiety with inversion of stereochemistry. acs.orgacs.org |
| (2S,5R)-1-tert-Butyl-2-ethyl 5-((Benzyloxy)amino)piperidine-1,2-dicarboxylate | Trifluoroacetic acid (TFA) | Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | Removal of the Boc protecting group to yield the key piperidine intermediate. acs.orgacs.org |
| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | Ammonia in Methanol (B129727) | (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide | Conversion of the ethyl ester to a primary amide, preparing for cyclization. acs.org |
| (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide | Phosgene equivalent (e.g., triphosgene) | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane | Formation of the bicyclic urea (B33335) core structure of Avibactam. acs.org |
| (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane | 1. Pd/C, H₂ (Debenzylation)2. SO₃-Pyridine complex (Sulfation) | Avibactam | Final deprotection and installation of the sulfate (B86663) group. acs.orgacs.org |
This table provides a simplified overview of key synthetic transformations.
The synthetic utility of the benzyloxyamino group extends beyond Avibactam. The intermediates generated in the Avibactam pathway are themselves valuable scaffolds for other potential pharmaceutical agents. For instance, the intermediate ethyl 5R-[(benzyloxy)amino]piperidine-2S-carboxylate and its oxalate (B1200264) salt are stable, crystalline solids that can be prepared with high chiral purity. google.com These compounds can serve as starting points for creating libraries of diazabicyclooctane derivatives to explore structure-activity relationships for new β-lactamase inhibitors or other therapeutic targets. nih.gov The N-benzyloxyamine functionality provides a latent amino group that can be unmasked at a later synthetic stage, offering strategic advantages in complex molecule synthesis. acs.org
Potential as a Reagent or Catalyst in Organic Transformations
While this compound is primarily used as a building block, related ethyl acetate derivatives have demonstrated significant utility as reagents in various organic transformations. This suggests a potential for this compound or its modified forms to be developed into specialized reagents.
For example, ethyl (benzothiazol-2-ylsulfonyl)acetate is used as a reagent in the modified Julia olefination to produce α,β-unsaturated esters from aldehydes with high stereoselectivity. organic-chemistry.org Similarly, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate has been developed as an efficient coupling reagent for the synthesis of esters, amides, and peptides. acs.org Another related compound, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate , is effective for the synthesis of β-amino alcohols from carboxylic acids. researchgate.net
These examples demonstrate that the ethyl acetate scaffold can be functionalized to create powerful reagents for key chemical reactions. The presence of the benzyloxyamino group in this compound offers a unique handle that could be exploited to design novel reagents, potentially for amination reactions or other nitrogen-transfer processes. However, direct applications of this compound itself as a reagent or catalyst are not yet widely reported in the literature.
Mechanistic Investigations and Computational Studies of Ethyl 2 Benzyloxy Amino Acetate and Analogues
Theoretical Calculations for Conformational Analysis and Molecular Stability
Theoretical calculations are instrumental in predicting the most stable conformations of flexible molecules like ethyl 2-[(benzyloxy)amino]acetate. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous amino acid derivatives.
The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, in N-substituted amino acid derivatives, the geometry can be significantly affected by intramolecular hydrogen bonding. researchgate.net Theoretical studies on biogenic amino acids have shown that in the gas phase, the canonical form is often more stable than the zwitterionic form. researchgate.net For this compound, computational models could predict the most likely dihedral angles and the resulting molecular geometry, providing a foundation for understanding its reactivity.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Computational Method | Basis Set | Key Application | Reference |
| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization | nih.gov |
| Møller-Plesset (MP2) | 6-31G(d) | Accurate energy calculations | nih.govresearchgate.net |
| Density Functional Theory (DFT/B3LYP) | 6-31G(d,p) | Optimization and electronic properties | epstem.netnih.gov |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry provides a powerful lens through which to view and understand reaction mechanisms at a molecular level. For analogues of this compound, theoretical calculations have been successfully employed to elucidate reaction pathways.
A study on the gas-phase elimination kinetics of N-benzylglycine ethyl ester, a structural analogue, revealed a concerted, nonsynchronous six-membered cyclic transition state. nih.gov This was determined through calculations at the B3LYP/6-31G, B3LYP/6-31+G**, MPW1PW91/6-31G, and MPW1PW91/6-31+G** levels of theory. nih.gov The rate-determining step was identified as the polarization of the C(=O)O-C bond. nih.gov Such computational approaches could be applied to predict the mechanisms of reactions involving this compound, such as its decomposition or its participation in condensation or substitution reactions.
Furthermore, computational studies on the Strecker synthesis of amino acids have detailed the formation of α-amino nitriles from imines, a process that involves nucleophilic attack and subsequent hydrolysis. masterorganicchemistry.com These mechanistic insights, derived from computational models, are invaluable for optimizing reaction conditions and predicting the formation of byproducts. For instance, the iridium-catalyzed N-alkylation of α-amino esters through a "borrowing hydrogen" mechanism has also been investigated, highlighting the role of the catalyst in activating the reactants. researchgate.net
Quantum Chemical Analysis of Structure-Reactivity Relationships
Quantum chemical calculations can illuminate the relationship between the molecular structure of a compound and its reactivity. By calculating various molecular descriptors, it is possible to predict how a molecule will behave in a chemical reaction.
For N-substituted amino acid derivatives, theoretical studies have used methods like HF, DFT, and MP2 to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and molecular electrostatic potentials. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. epstem.net
The distribution of atomic charges, often calculated using methods like Mulliken population analysis, can identify the most likely sites for nucleophilic or electrophilic attack. epstem.net In the case of this compound, quantum chemical analysis could pinpoint the relative reactivity of the amino, ester, and benzyloxy groups, guiding its use in synthesis. For example, theoretical calculations on similar compounds have helped in understanding the ionization constants and the influence of different substituents on acidity. semanticscholar.org
Table 2: Key Quantum Chemical Descriptors for Reactivity Analysis
| Descriptor | Significance | Reference |
| HOMO Energy | Electron-donating ability | researchgate.netepstem.net |
| LUMO Energy | Electron-accepting ability | researchgate.netepstem.net |
| HOMO-LUMO Gap | Chemical reactivity and stability | epstem.net |
| Mulliken Atomic Charges | Sites for electrophilic/nucleophilic attack | epstem.net |
| Molecular Electrostatic Potential | Visualization of charge distribution | researchgate.net |
Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For this compound, one would expect characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the nitrogen, the benzylic methylene protons, and the aromatic protons of the benzyl (B1604629) group. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning these signals and confirming the connectivity of the atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in conformational analysis. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound. mdpi.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For this compound, characteristic fragments would likely arise from the loss of the ethyl group, the ethoxycarbonyl group, or the benzyl group.
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Expected characteristic absorption bands for this compound would include those for the C=O stretch of the ester, the N-H stretch (if present as a secondary amine), C-O stretches, and the aromatic C-H and C=C stretches of the benzyl group. epstem.netmdpi.com
These spectroscopic methods, when used in combination, provide a comprehensive picture of the molecular structure and can be adapted for real-time monitoring of reactions involving this compound, allowing for precise control over reaction outcomes.
Q & A
What are the optimal catalytic systems for synthesizing ethyl 2-[(benzyloxy)amino]acetate derivatives, and how do reaction conditions influence yield?
Basic Research Focus : Synthesis methodology and catalyst selection.
Methodological Answer :
this compound derivatives can be synthesized via multicomponent reactions. For example, Bi(OTf)₃ and FeCl₃·6H₂O catalyzed reactions using ethyl acetoacetate and aryl carbodiimides yield α-arylglycine derivatives (e.g., 55–84% purity) under mild conditions (60–80°C, 16–24 hours in methanol) . Key factors:
- Catalyst loading : Bi(OTf)₃ (5 mol%) improves regioselectivity.
- Solvent : Methanol enhances solubility of intermediates.
- Temperature : Higher temperatures (>80°C) risk decomposition of the benzyloxy group.
Chromatographic purification (silica gel, ethyl acetate/pentane gradients) is critical for isolating pure products .
How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?
Advanced Research Focus : Analytical contradiction and troubleshooting.
Methodological Answer :
Contradictions in NMR signals (e.g., benzyloxy proton splitting or unexpected coupling constants) often arise from:
- Rotameric equilibria : Dynamic rotational isomers around the N–O bond can split signals. Use variable-temperature NMR (VT-NMR) to confirm .
- Impurity interference : Trace solvents (e.g., DCM) may overlap with aromatic protons. Compare with HRMS (high-resolution mass spectrometry) to verify molecular ion peaks .
- Stereochemical effects : For chiral centers, use chiral shift reagents or enantioselective synthesis (e.g., interrupted Polonovski strategy) to isolate diastereomers .
What strategies are effective for incorporating this compound into peptide backbones without side-chain degradation?
Advanced Research Focus : Peptide coupling and stability.
Methodological Answer :
The benzyloxy group is sensitive to acidic/hydrogenolytic conditions. To avoid cleavage during peptide synthesis:
- Coupling reagents : Use BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or DIPEA (diisopropylethylamine) in DCM, which minimize side reactions (yields: 65–80%) .
- Protection : Replace benzyloxy with Fmoc (9-fluorenylmethoxycarbonyl) for solid-phase synthesis. Post-coupling, deprotect with piperidine .
- Monitoring : Track reaction progress via LC-MS to detect premature deprotection.
How does the benzyloxy group influence the stability of this compound under varying storage conditions?
Basic Research Focus : Stability and storage protocols.
Methodological Answer :
The benzyloxy group confers moderate stability but is prone to hydrolysis in humid environments.
- Storage : Store at –20°C in anhydrous solvents (e.g., ethyl acetate) under inert gas (N₂/Ar) to prevent oxidation .
- Degradation markers : Monitor via TLC (Rf = 0.14 in pentane/ethyl acetate 85:15) for byproducts like benzyl alcohol .
- pH sensitivity : Avoid buffers below pH 5, which accelerate hydrolysis of the ester linkage .
What advanced chromatographic techniques are recommended for separating this compound from structurally similar byproducts?
Advanced Research Focus : Purification challenges.
Methodological Answer :
Similar polarity among derivatives (e.g., ethyl 2-[(allyloxy)amino]acetate) complicates separation. Optimize via:
- UHPLC : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients (retention time ±0.3 min adjustments) .
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) for enantiomers .
- Preparative TLC : Silica gel GF254 with ethyl acetate/hexane (3:7) resolves regioisomers (Rf differences ~0.05) .
How can computational modeling predict the reactivity of this compound in novel multicomponent reactions?
Advanced Research Focus : Reaction design and computational validation.
Methodological Answer :
DFT (density functional theory) calculations (B3LYP/6-31G**) predict:
- Nucleophilic sites : The amino group (N–H) and ester carbonyl are primary reaction centers .
- Transition states : Simulate Bi³⁺-catalyzed pathways to identify energy barriers for aryl group transfer .
Validate with kinetic studies (e.g., Eyring plots) to correlate computed activation energies with experimental yields .
What are the limitations of using HRMS alone for confirming the molecular identity of this compound derivatives?
Basic Research Focus : Analytical validation.
Methodological Answer :
HRMS confirms molecular formula (e.g., C₁₇H₂₄N₂O₅, [M+H]⁺ = 337.1763) but cannot distinguish:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
